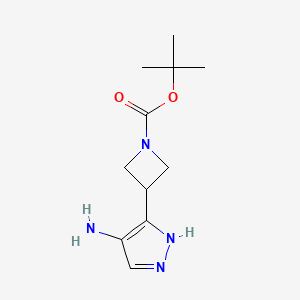
2-(Carboxymethyl)pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxymethyl)pyridine-4-carboxylic acid, also known as 2-(carboxymethyl)isonicotinic acid, is an organic compound with the molecular formula C8H7NO4. It is a derivative of pyridine, a basic heterocyclic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carboxymethyl)pyridine-4-carboxylic acid typically involves the functionalization of pyridine derivatives. One common method is the carboxylation of 2-methylpyridine-4-carboxylic acid under specific reaction conditions . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, are likely applied to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carboxymethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-(Carboxymethyl)pyridine-4-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(carboxymethyl)pyridine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can influence various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Shares a similar structure but lacks the carboxymethyl group.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Similar to 2-(carboxymethyl)pyridine-4-carboxylic acid but without the carboxymethyl group.
Uniqueness
This compound is unique due to the presence of both carboxyl and carboxymethyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for diverse applications in synthesis and catalysis .
Eigenschaften
Molekularformel |
C8H7NO4 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
2-(carboxymethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c10-7(11)4-6-3-5(8(12)13)1-2-9-6/h1-3H,4H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
IFFZWCGNMFQCMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


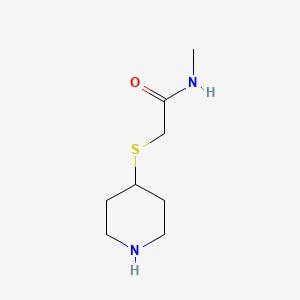


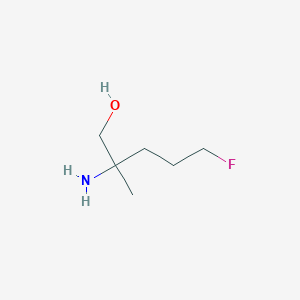
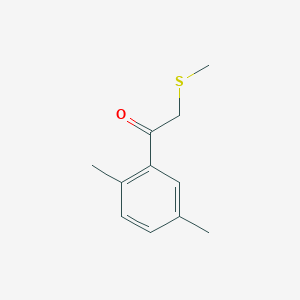



![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine](/img/structure/B13224017.png)
![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide](/img/structure/B13224031.png)
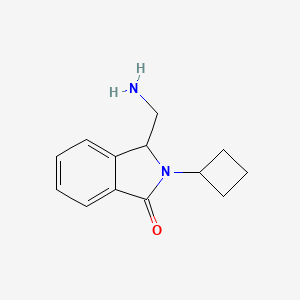
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)
